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Compound of Interest

Compound Name: 1-Bromohexane-5,5,6,6,6-D5

Cat. No.: B13856230

Get Quote

Executive Summary
In the high-stakes landscape of drug development and metabolic profiling, the distinction

between a standard alkyl halide and its deuterated counterpart is not merely mass—it is kinetic

stability. 1-Bromohexane is a ubiquitous six-carbon alkylating agent used to introduce hexyl

chains into pharmacophores. 1-Bromohexane-d5 (typically labeled at the terminal ethyl

positions: 5,5,6,6,6-d5) serves a critical dual function:

Analytical Standard: It acts as a mass-differentiated internal standard for LC-MS/MS

quantification, eliminating matrix effects.

Metabolic Probe: It exploits the Deuterium Kinetic Isotope Effect (DKIE) to block or slow

metabolic oxidation at the terminal carbon (

-oxidation), a common clearance pathway for alkyl-substituted drugs.

This guide provides the physicochemical data, mechanistic insights, and self-validating

protocols required to utilize these reagents effectively.

Molecular Architecture & Physicochemical Profile[1]
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The core difference lies in the substitution of protium (

) with deuterium (

or

) at the terminal carbons. This results in a "heavy" tail that alters vibrational frequencies and
bond dissociation energies without significantly perturbing steric volume.

Structural Comparison
1-Bromohexane:

[1]

1-Bromohexane-d5:

(5,5,6,6,6-d5 isomer)

Comparative Properties Table
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Property
1-Bromohexane
(Standard)

1-Bromohexane-d5
(Isotopologue)

Mechanism of
Difference

CAS Number 111-25-1
111-25-1 (generic) /

Specific*

Isotope specific CAS

varies by vendor

Molecular Formula
Neutron addition (5

neutrons)

Molecular Weight 165.07 g/mol ~170.10 g/mol
Mass increase (+5.03

Da)

Density (

)
1.176 g/mL ~1.18 - 1.19 g/mL

Mass increases >

Molar volume change

Boiling Point 155-158°C 154-157°C

Inverse isotope effect

(lower polarizability of

C-D)

C-H/C-D Bond Energy ~98 kcal/mol ~100 kcal/mol
Lower Zero-Point

Energy (ZPE) of C-D

Major MS Fragment
164/166 (

)

169/171 (

)

+5 Da shift allows

spectral resolution

Technical Note on Density: Deuterated compounds are denser than their protium counterparts.

While the molar volume is nearly identical (C-D bonds are slightly shorter, reducing volume

infinitesimally), the mass increase of ~3% translates directly to a density increase.

The Deuterium Kinetic Isotope Effect (DKIE)
The utility of 1-Bromohexane-d5 in drug design relies on the Primary Kinetic Isotope Effect.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13856230?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Metabolic Stability
Alkyl chains on drug molecules are frequently targeted by Cytochrome P450 enzymes (CYPs)

for

-oxidation (hydroxylation at the terminal methyl group).

C-H Bond Cleavage: The rate-limiting step in CYP450 oxidation is often the abstraction of a

hydrogen atom.

Activation Energy: Because the C-D bond has a lower zero-point energy (ZPE) than the C-H

bond, the activation energy required to reach the transition state for cleavage is significantly

higher.

Result:

(the ratio of rates) can range from 2 to 10. Replacing the terminal hexyl hydrogens with
deuterium (d5) can extend the half-life (

) of the drug significantly.

Visualization: Metabolic Shunting via Deuteration[4]

Drug-Hexyl Chain CYP450 Enzyme

Path A: 1-Bromohexane Derived
(C-H Bonds)Low Activation Energy

Path B: 1-Bromohexane-d5 Derived
(C-D Bonds)

High Activation Energy (DKIE)

w-Hydroxy Metabolite
(Rapid Clearance)

Fast k_H

Metabolic Blockade
(Extended t1/2)

Slow k_D

Click to download full resolution via product page

Figure 1: The Deuterium Switch. Path A represents rapid metabolism of the standard hexyl

chain. Path B illustrates the kinetic barrier introduced by the d5-label, slowing clearance.

Spectroscopic Signatures (QA/QC)
Before utilizing 1-Bromohexane-d5 in synthesis, its isotopic purity must be validated.
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NMR Spectroscopy ( vs. )
1-Bromohexane (

NMR):

0.90 ppm (triplet, 3H, terminal

).

3.40 ppm (triplet, 2H,

).

1-Bromohexane-d5 (

NMR):

Silent Region: The signal at

0.90 ppm will be absent (or <1% if high purity).

The signal at

1.3-1.4 ppm (methylene protons adjacent to the terminal group) will change multiplicity
due to loss of coupling with the terminal methyl.

QC Criterion: Integration of the terminal methyl region must be <1% relative to the

signal.

Mass Spectrometry[2][5]
Isotopic Pattern: Bromine naturally exists as

and

(approx 1:1 ratio).

1-Bromohexane: Doublet at

164 and 166.
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1-Bromohexane-d5: Doublet shifted to

169 and 171.

Application: In SIM (Selected Ion Monitoring) mode, the d5-analog provides a background-

free channel for quantification.

Experimental Protocol: Synthesis of a Deuterated
Internal Standard
Objective: Synthesize 1-Phenylhexane-d5 (a surrogate drug intermediate) using 1-

Bromohexane-d5 via Grignard coupling. Role: This protocol demonstrates the chemical

equivalence but mass distinction of the d5-reagent.

Reagents
Reagent A: 1-Bromohexane-d5 (1.0 equiv, >98 atom % D).

Reagent B: Magnesium turnings (1.2 equiv, activated).

Reagent C: Bromobenzene (0.9 equiv).

Catalyst:

(Kumada coupling catalyst) or standard Grignard addition to an electrophile.

Solvent: Anhydrous THF (freshly distilled).

Step-by-Step Methodology
Phase 1: Formation of the Deuterated Grignard (

)
Activation: Flame-dry a 3-neck round bottom flask under Argon. Add Mg turnings and a

single crystal of iodine.

Initiation: Add 10% of the 1-Bromohexane-d5 solution in THF. Heat gently with a heat gun

until the iodine color fades (initiation confirmed).
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Propagation: Dropwise add the remaining 1-Bromohexane-d5 over 30 minutes, maintaining

a gentle reflux.

Expert Insight: The C-D bond is stronger, but the C-Br bond is the site of reaction.

Reaction kinetics for Grignard formation (

) are governed by C-Br cleavage, so the d5-isotope effect on formation is negligible.

Maturation: Stir for 1 hour at reflux. Cool to room temperature.

Phase 2: Coupling (Kumada Coupling Example)
Catalyst Prep: In a separate vessel, dissolve Bromobenzene and

(1 mol%) in THF.

Addition: Cannulate the prepared Grignard reagent into the Bromobenzene solution at

.

Reaction: Warm to room temperature and stir for 4 hours.

Quench: Carefully quench with saturated

.

Extraction: Extract with diethyl ether (

). Dry organic layer over

.

Phase 3: Validation (Self-Validating Step)
MS Check: Inject crude into GC-MS.

Expectation: You should observe the parent ion for Phenylhexane-d5 (

) shifted by +5 units compared to a non-deuterated reference.

Calculation: Calculate Isotopic Enrichment (
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):

Acceptance Criteria: IE > 98%.[2]

Handling and Stability
Light Sensitivity: Like all alkyl bromides, both compounds are light-sensitive (photolytic

cleavage of C-Br). Store in amber glass.

D-H Exchange: The deuterium atoms on the alkyl chain are non-exchangeable under

standard storage conditions. Unlike acidic protons (e.g., -OH, -NH), C-D bonds on an alkane

chain do not exchange with atmospheric moisture.

Cost Factor: 1-Bromohexane-d5 is approx. 50-100x more expensive than the standard

reagent. Use strictly for milligram-scale synthesis of standards or specific mechanistic

studies, not bulk manufacturing unless for a specific deuterated API.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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